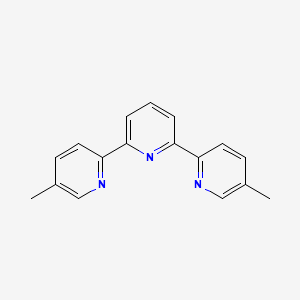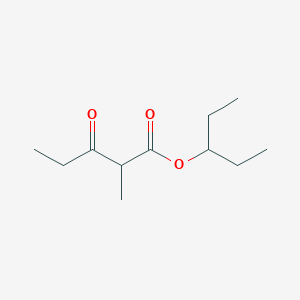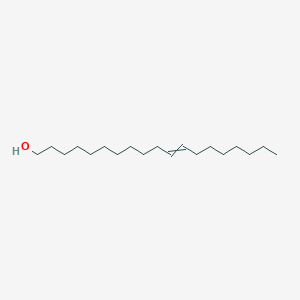![molecular formula C13H16O2S B14264834 6-Hydroxy-6-(thiophen-2-yl)spiro[4.4]nonan-1-one CAS No. 138769-84-3](/img/no-structure.png)
6-Hydroxy-6-(thiophen-2-yl)spiro[4.4]nonan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-6-(thiophen-2-yl)spiro[44]nonan-1-one is a spiro compound featuring a unique structure where a thiophene ring is fused to a spiro[44]nonane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-6-(thiophen-2-yl)spiro[4.4]nonan-1-one typically involves the following steps:
Formation of the Spiro[4.4]nonane Core: This can be achieved through the condensation of appropriate lactones or ketones with aliphatic compounds in the presence of catalysts such as sodium ethoxide or diethylzinc.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cyclization reaction involving thioglycolic acid derivatives and α,β-unsaturated carbonyl compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-6-(thiophen-2-yl)spiro[4.4]nonan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic substitution on the thiophene ring can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of 6-oxo-6-(thiophen-2-yl)spiro[4.4]nonan-1-one.
Reduction: Formation of 6-hydroxy-6-(thiophen-2-yl)spiro[4.4]nonan-1-ol.
Substitution: Formation of halogenated derivatives of the thiophene ring.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-6-(thiophen-2-yl)spiro[4.4]nonan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methylenespiro[4.4]nonan-1-one: Similar spiro structure but with a methylene group instead of a thiophene ring.
Spiro[4.4]nonan-2-one: Lacks the hydroxyl and thiophene groups, making it less complex.
Uniqueness
6-Hydroxy-6-(thiophen-2-yl)spiro[4.4]nonan-1-one is unique due to the presence of both a hydroxyl group and a thiophene ring, which confer distinct chemical reactivity and potential biological activity compared to other spiro compounds.
Eigenschaften
| 138769-84-3 | |
Molekularformel |
C13H16O2S |
Molekulargewicht |
236.33 g/mol |
IUPAC-Name |
4-hydroxy-4-thiophen-2-ylspiro[4.4]nonan-9-one |
InChI |
InChI=1S/C13H16O2S/c14-10-4-1-6-12(10)7-3-8-13(12,15)11-5-2-9-16-11/h2,5,9,15H,1,3-4,6-8H2 |
InChI-Schlüssel |
UMXURUTUMLAPHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2(C1)CCCC2(C3=CC=CS3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14264807.png)

